molecular formula C11H16N2O2 B13480209 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one

5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one

Cat. No.: B13480209
M. Wt: 208.26 g/mol
InChI Key: RYQUMTQXRADZHE-UHFFFAOYSA-N
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Description

5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-cyclobutoxyethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-amino-1-(2-cyclobutyloxyethyl)pyridin-2-one

InChI

InChI=1S/C11H16N2O2/c12-9-4-5-11(14)13(8-9)6-7-15-10-2-1-3-10/h4-5,8,10H,1-3,6-7,12H2

InChI Key

RYQUMTQXRADZHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCCN2C=C(C=CC2=O)N

Origin of Product

United States

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